N-氰基去甲诺啡

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Cyanonorbuprenorphine is a derivative of buprenorphine, which is a thebaine derivative with analgesic properties. Buprenorphine undergoes metabolic transformations, including N-dealkylation to form norbuprenorphine, catalyzed by cytochrome P450 3A4 in human liver microsomes (Kobayashi et al., 1998). This process is crucial for understanding the synthesis and metabolism of N-Cyanonorbuprenorphine, a compound that could potentially share similar metabolic pathways.

Synthesis Analysis

Buprenorphine synthesis from oripavine involves the conversion of oripavine into its cyclopropylmethyl quaternary salt, followed by N-demethylation to N-cyclopropylmethyl nororipavine, which is then converted to buprenorphine using previously established methods. This synthesis route avoids toxic reagents and proceeds in comparable yields, providing insights into the synthesis strategies that could be applied to N-Cyanonorbuprenorphine (Werner et al., 2011).

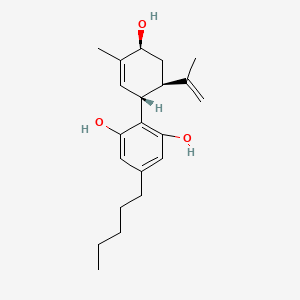

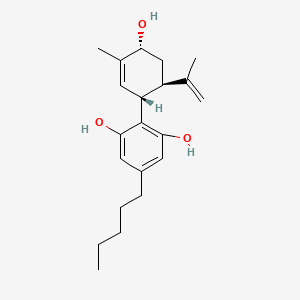

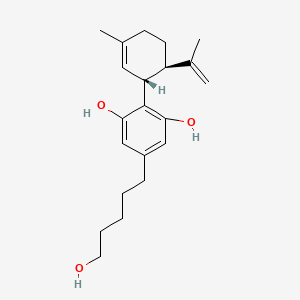

Molecular Structure Analysis

The molecular structure of buprenorphine and its derivatives, such as N-Cyanonorbuprenorphine, plays a significant role in their pharmacological activities. The X-ray molecular structure of buprenorphine hydrochloride shows that the molecule adopts a T-shape form typical of benzomorphan compounds, with the substituent group at the N atom in the equatorial configuration. This structural arrangement is critical for understanding the activity and interactions of N-Cyanonorbuprenorphine (Amato et al., 1991).

Chemical Reactions and Properties

Buprenorphine's metabolism involves N-dealkylation to form norbuprenorphine, primarily through cytochrome P450 3A4, highlighting the importance of this enzyme in the metabolism of buprenorphine derivatives. Understanding these metabolic pathways is crucial for predicting the chemical reactions and properties of N-Cyanonorbuprenorphine, including potential metabolic pathways and the role of cytochrome P450 enzymes (Iribarne et al., 1997).

Physical Properties Analysis

The physical properties of buprenorphine, such as solubility, melting point, and distribution coefficient, are influenced by its molecular structure. These properties are essential for formulation development and determining the route of administration. While specific data on N-Cyanonorbuprenorphine are not available, insights can be drawn from the known physical properties of buprenorphine (Elkader & Sproule, 2005).

Chemical Properties Analysis

Buprenorphine's chemical properties, including reactivity, stability, and pH-dependent solubility, are crucial for its pharmacological profile. The drug's extensive metabolism by cytochrome P450 enzymes, leading to metabolites like norbuprenorphine, highlights the complex chemical properties of buprenorphine derivatives. These properties would similarly affect N-Cyanonorbuprenorphine, influencing its pharmacokinetics and pharmacodynamics (Picard et al., 2005).

科学研究应用

药代动力学与代谢

孕妇中的丁丙诺啡药代动力学:研究调查了不同人群(包括孕妇)中丁丙诺啡及其代谢物去甲诺啡和丁丙诺啡葡糖醛酸苷的药代动力学。这些研究提供了有关丁丙诺啡如何在体内代谢和分布的见解,这可能与了解 N-氰基去甲诺啡的特性有关 (Concheiro et al., 2011); (Kacinko et al., 2009).

丁丙诺啡检测和浓度监测:已经对用于监测不同生物基质中丁丙诺啡和去甲诺啡的检测方法进行了研究。这对于了解药物的代谢和治疗监测至关重要 (DiFrancesco et al., 2007).

阿片类药物依赖的治疗

- 丁丙诺啡的临床试验:大规模临床试验评估了丁丙诺啡在治疗阿片类药物依赖中的有效性。这些研究提供了丁丙诺啡治疗功效的证据,并且可以为 N-氰基去甲诺啡在类似情况下的潜在用途提供参考 (Johnson et al., 1995).

药物相互作用和副作用

与丁丙诺啡的药物相互作用:研究已经考察了丁丙诺啡如何与其他药物相互作用,特别是精神药物。这些研究对于了解潜在的药物相互作用和禁忌症至关重要 (Bomsien et al., 2006).

对胎盘芳香化酶的影响:研究已经探讨了丁丙诺啡对胎盘芳香化酶(一种对雌激素生物合成至关重要的酶)的影响。这项研究可以深入了解 N-氰基去甲诺啡与关键酶的生化相互作用 (Zharikova et al., 2006).

其他研究领域

- 各种人群的药代动力学模型:基于生理的药代动力学模型已被用于预测不同人群(包括儿童和新生儿)中的丁丙诺啡暴露。这种方法可以适用于 N-氰基去甲诺啡,以预测其在不同患者群体中的行为 (Kovar et al., 2020).

作用机制

安全和危害

未来方向

The future directions in the study of a compound like “N-Cyanonorbuprenorphine” could involve further investigation into its synthesis, properties, and potential applications. This could include the development of safer and more efficient synthesis methods, exploration of its potential uses in medicine or industry, and a deeper understanding of its interactions with biological systems .

属性

| { "Design of the Synthesis Pathway": "The synthesis of N-Cyanonorbuprenorphine can be achieved by modifying the existing synthesis pathway of Norbuprenorphine. The key modification involves the use of cyanogen bromide to introduce the cyano group at the N-position of Norbuprenorphine.", "Starting Materials": [ "Thebaine", "Bromine", "Hydrogen", "Acetic anhydride", "Sodium acetate", "Methanol", "Sodium borohydride", "Cyanogen bromide" ], "Reaction": [ "Step 1: Bromination of Thebaine using bromine and hydrogen in acetic anhydride to yield 6-Bromthebaine.", "Step 2: Reduction of 6-Bromthebaine using sodium borohydride in methanol to yield Norbuprenorphine.", "Step 3: Cyanation of Norbuprenorphine using cyanogen bromide in methanol to yield N-Cyanonorbuprenorphine." ] } | |

CAS 编号 |

799773-67-4 |

产品名称 |

N-Cyanonorbuprenorphine |

分子式 |

C₂₆H₃₄N₂O₄ |

分子量 |

438.56 |

同义词 |

4,5-Epoxy-18,19-dihydro-3-hydroxy-7-[(1S)-1-hydroxy-1,2,2-trimethylpropyl]-6-methoxy-(5α,7α)-6,14-Ethenomorphinan-17-carbonitrile; Norbuprenorphine Impurity; (4R,4aS,6R,7R,7aR,12bS)-9-hydroxy-6-(2-hydroxy-3,3-dimethylbutan-2-yl)-7-methoxy-1,2,5,6,7,7 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide](/img/structure/B1145097.png)